
2-Acetylpyrimidine
概要
説明
2-Acetylpyrimidine is a chemical compound with the formula C6H6N2O . It is a derivative of pyrimidine, which is a basic aromatic ring present in many important biomolecules, such as nucleotides, vitamins, and antibiotics .
Synthesis Analysis
The synthesis of 2-Acetylpyrimidine and its derivatives often involves the use of cyanopyrimidines via the Grignard reaction . Another method involves the use of 2-pyridine carboxylic acid as a raw material .Molecular Structure Analysis
The molecular structure of 2-Acetylpyrimidine consists of a pyrimidine ring with an acetyl group attached . The pyrimidine ring is a six-membered ring with two nitrogen atoms and four carbon atoms .Chemical Reactions Analysis
Pyrimidines, including 2-Acetylpyrimidine, can undergo various chemical reactions. For example, 2-Amino-4-hydroxypyrimidines are found to be antagonists of folic acid, and a large number of 2,4-diaminopyrimidines have been synthesized as antifolates .科学的研究の応用
Chemical Properties
2-Acetylpyrimidine is a chemical compound with the molecular formula C6H6N2O and a molecular weight of 122.13 . It is a solid at room temperature and is stored in a refrigerator .
Use in Synthesis of Thienopyrimidine Derivatives
Thienopyrimidines are a class of compounds that have been found to exhibit a variety of biological activities. They have been used in the synthesis of thienopyrimidine derivatives . These derivatives have shown potential in several areas, including anti-inflammatory, antimicrobial, and analgesic properties, inhibition of cancer cell proliferation, antagonism of α1 adrenoceptors, and prevention of cartilage destruction in articular diseases .
Use in Molecular Probes
2-Acetylpyrimidine has been used in the development of Affimers, which are small non-antibody binding proteins . Affimers are significantly smaller than antibodies, making them more effective at penetrating dense cytoskeletal regions within cells, as well as tissues . This makes them particularly useful for super-resolution imaging, as they place the fluorophore within a few nanometers of the target protein being imaged .
Use in Diagnostics
Affimers, which can be developed using 2-Acetylpyrimidine, have been used successfully in a wide range of applications, including diagnostics . Their high binding affinity and specificity provide them with many advantages compared to antibodies .
Use in Protein-Protein Inhibition and Modulation
Affimers developed using 2-Acetylpyrimidine have also been used in protein-protein inhibition and modulation . This has potential applications in the treatment of various diseases, including cancer .
Use in Imaging
The small size of Affimers, which can be developed using 2-Acetylpyrimidine, provides them with a specific advantage for super-resolution imaging . They are expected to become the tools of choice for super-resolution imaging .
Safety and Hazards
While specific safety and hazard information for 2-Acetylpyrimidine is not available in the search results, it’s important to handle all chemical compounds with care. General safety measures include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using the compound in a well-ventilated area .
将来の方向性
作用機序
Target of Action
2-Acetylpyrimidine is a derivative of pyrimidine, a basic structure in many biological molecules Pyrimidine derivatives have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that when heated under reflux with meona in buoh, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives . This suggests that the acetyl methyl group and the amide carbonyl moiety are involved in the cyclization .
Biochemical Pathways
It is known that pyrimidine derivatives can affect various biochemical pathways due to their wide range of biological activities .
Result of Action
Pyrimidine derivatives have been found to exhibit a wide range of biological activities .
特性
IUPAC Name |
1-pyrimidin-2-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c1-5(9)6-7-3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPZUXKZZYDALEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=NC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30967970 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53342-27-1 | |
| Record name | 1-(Pyrimidin-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30967970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(pyrimidin-2-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is a noteworthy application of 2-acetylpyrimidine in medicinal chemistry?
A1: 2-Acetylpyrimidine serves as a crucial starting material in synthesizing heterocyclic thiosemicarbazones, a class of compounds known for their potential anticancer properties. For instance, it reacts with methyl hydrazinecarbodithioate to form an intermediate compound, which upon further reaction with 1-(2-pyridinyl)piperazine, yields [1-(2-pyridinyl)-piperazine-4-]carbothioic-(2-acetylpyrimidne)hydrazone. This final product exhibited promising anticancer activity in vitro. []
Q2: How can 2-acetylpyrimidine be synthesized?
A2: A novel synthesis method for 2-acetylpyrimidine starts with reacting 2-chloropyrimidine with potassium cyanide in the presence of a phase-transfer catalyst. This reaction yields 2-cyanopyrimidine. Subsequently, 2-cyanopyrimidine reacts with methyl magnesium iodide to produce the desired 2-acetylpyrimidine. []
Q3: Are there any studies on the conformational properties of 2-acetylpyrimidine?
A3: Yes, research has been conducted to understand the dipole moments and molecular conformations of acetylpyrimidines, including 2-acetylpyrimidine. [] These studies provide insights into the structural features and potential interactions of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


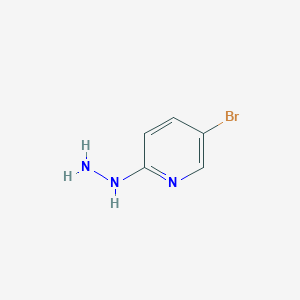
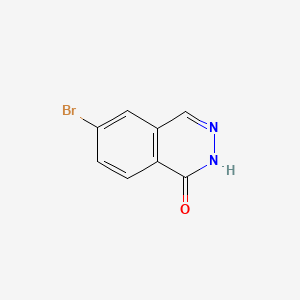

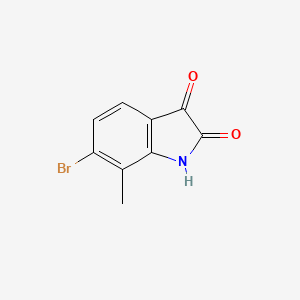
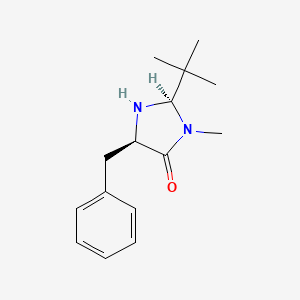
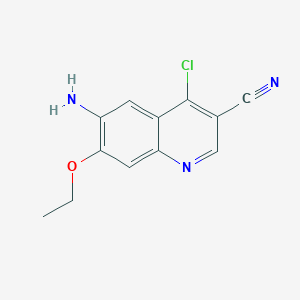

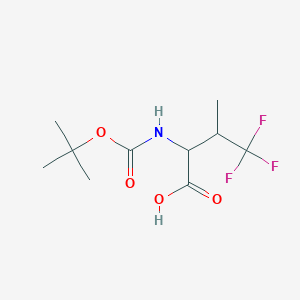
![Ethanone, 2-bromo-1-[4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-](/img/structure/B1279490.png)
![(3As,4S,5S,6aR)-4-[(E)-4-(3-chlorophenoxy)-3-oxobut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B1279491.png)
![4,4'-Dibromo-2,2',3,3'-tetrahydro-1,1'-spirobi[indene]-7,7'-diol](/img/structure/B1279492.png)


